(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
Description
(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride (CAS: 1858273-09-2) is a chiral organic compound with the molecular formula C₁₂H₁₉ClN₂O and a molecular weight of 242.75 g/mol . It features a tetrahydroisoquinoline moiety linked to a propan-2-ol backbone, with an amine group at the C1 position. The (2S)-stereochemistry is critical for its biological interactions, as stereospecificity often dictates receptor binding and metabolic stability .
This compound is classified as an industrial-grade chemical with applications spanning agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . Its hydrochloride salt form enhances solubility, facilitating its use in formulations requiring aqueous compatibility. Safety data indicate it poses risks of skin irritation (H315) and eye irritation (H319), necessitating precautions during handling .
Properties
IUPAC Name |
(2S)-1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14;/h1-4,12,15H,5-9,13H2;1H/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOPTTOPZZOIBU-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C[C@H](CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups can be introduced through reductive amination and subsequent hydroxylation reactions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The aromatic ring in the tetrahydroisoquinoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Neuropharmacology
The compound acts as a positive allosteric modulator of the dopamine D1 receptor. This modulation is particularly relevant for conditions such as:
- Parkinson's Disease : It has been shown to improve motor symptoms and cognitive impairment associated with this neurodegenerative disorder. The compound may enhance dopaminergic signaling, offering a novel therapeutic approach for patients who experience limited efficacy from traditional dopamine therapies .
- Schizophrenia : Research indicates that it may alleviate cognitive deficits and negative symptoms in schizophrenia, potentially providing a new avenue for treatment .
Cognitive Enhancement
The compound is being investigated for its potential to enhance cognitive function in various disorders, including Alzheimer's disease. Its ability to modulate neurotransmitter systems could help in managing symptoms of cognitive decline .
Mood Disorders
There is evidence suggesting that (2S)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride may be beneficial in treating depression and attention deficit-hyperactivity disorder (ADHD). Its effects on dopamine receptors are believed to play a crucial role in mood regulation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with enhanced biological properties. The presence of the tetrahydroisoquinoline moiety is significant, as it contributes to the compound's diverse pharmacological activities.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
Mechanism of Action
The mechanism of action of (2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved may include the activation or inhibition of adenylyl cyclase, leading to changes in intracellular cyclic AMP levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Variations
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Observations:
Core Structure Differences: The target compound’s tetrahydroisoquinoline ring provides full saturation, enhancing rigidity compared to the dihydroisoquinoline variant . This may improve binding to hydrophobic pockets in biological targets. Compounds with tetrahydronaphthalene or indole cores (e.g., ) exhibit distinct electronic and steric profiles, influencing receptor specificity.
Substituent Effects: The methoxy-indole and methoxyphenoxyethylamino groups in ’s compounds confer antiarrhythmic and β1-adrenoceptor affinity, contrasting with the target compound’s agrochemical focus . The ethylphenoxy group in ’s analogue may alter lipophilicity and metabolic stability .
Stereochemical Impact :
Industrial vs. Pharmaceutical Utility
- The target compound’s industrial-grade classification contrasts with the specialized pharmacological roles of ’s molecules. This divergence reflects structural optimizations for stability and cost-effectiveness in large-scale synthesis .
- Agrochemical Relevance: The tetrahydroisoquinoline scaffold is prevalent in herbicides and fungicides, suggesting the target compound may act as a precursor or intermediate in such formulations .
Biological Activity
(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride, also known by its IUPAC name (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, is a compound with significant potential in medicinal chemistry. Its molecular formula is C12H18N2O, and it has a molecular weight of 206.29 g/mol. This compound features a tetrahydroisoquinoline structure, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.29 g/mol |
| IUPAC Name | (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol |
| CAS Number | 1616077-51-0 |
| Appearance | White to off-white powder |
Biological Activity Overview
This compound has been studied for various biological activities including:
- Neuroprotective Effects : Research indicates that compounds with tetrahydroisoquinoline moieties exhibit neuroprotective properties. They may modulate neurotransmitter systems and protect against neurodegeneration.
- Antidepressant Activity : Some studies suggest that this compound could influence serotonin and norepinephrine levels in the brain, potentially offering antidepressant effects similar to other known antidepressants.
- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Antimicrobial Effects : Preliminary data indicate that derivatives of tetrahydroisoquinoline can possess antibacterial and antifungal activities.
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs involved in neurotransmitter signaling pathways. This interaction can modulate intracellular signaling cascades that affect neuronal function and mood regulation .
Case Studies
Several studies have explored the pharmacological potential of this compound:
-
Neuroprotection Study :
- A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of tetrahydroisoquinoline derivatives. It was found that these compounds could inhibit apoptosis in neuronal cells under oxidative stress conditions.
- Antidepressant-like Effects :
- Antimicrobial Activity :
Q & A
Q. How should conflicting crystallographic and NMR data on conformational flexibility be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
